

Spectroscopic Analysis of 5-Ethoxy-2-mercaptobenzimidazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethoxy-2-mercaptobenzimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **5-Ethoxy-2-mercaptobenzimidazole**, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document details the characteristic spectroscopic data obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for these analytical techniques and visualizes key experimental workflows.

Introduction

5-Ethoxy-2-mercaptobenzimidazole (C₉H₁₀N₂OS, Molar Mass: 194.25 g/mol) is a benzimidazole derivative characterized by an ethoxy group at the 5-position and a mercapto group at the 2-position.^[1] Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in pharmaceutical research.^[2] Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in synthesis and drug discovery pipelines. This guide serves as a comprehensive resource for researchers working with **5-Ethoxy-2-mercaptobenzimidazole**, providing both reference data and practical experimental methodologies.

Spectroscopic Data

The following sections present a summary of the expected spectroscopic data for **5-Ethoxy-2-mercaptobenzimidazole**. The data has been compiled from various sources and, where direct data for the title compound is unavailable, data from the closely related 5-methoxy-2-mercaptobenzimidazole is provided for comparative purposes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The solid sample is typically prepared as a potassium bromide (KBr) pellet. The key vibrational frequencies for **5-Ethoxy-2-mercaptobenzimidazole** are summarized in the table below.

Wavenumber (cm ⁻¹)	Assignment	Intensity	Reference Compound
3450 - 3300	N-H Stretch	Medium	2-Mercaptobenzimidazole derivatives
3100 - 3000	Aromatic C-H Stretch	Medium	5-Ethoxy-2-mercaptobenzimidazole derivatives[3]
2980 - 2850	Aliphatic C-H Stretch	Medium	5-Ethoxy-2-mercaptobenzimidazole derivatives[3]
~2570	S-H Stretch (Thiol)	Weak	2-Mercaptobenzimidazole[4]
1620 - 1580	C=C Aromatic Ring Stretch	Strong	5-Ethoxy-2-mercaptobenzimidazole derivatives[3]
~1260	Asymmetric C-O-C Stretch	Strong	5-Ethoxy-2-mercaptobenzimidazole derivatives[3]
~1050	Symmetric C-O-C Stretch	Strong	5-Ethoxy-2-mercaptobenzimidazole derivatives[3]
~660	C-S Stretch	Medium	5-Ethoxy-2-mercaptobenzimidazole derivatives[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

The proton NMR spectrum will show distinct signals for the aromatic protons, the ethoxy group protons, and the N-H and S-H protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.5	Singlet	1H	N-H (imidazole)
~7.0 - 7.5	Multiplet	3H	Aromatic C-H
~4.0	Quartet	2H	-O-CH ₂ -CH ₃
~3.3 (broad)	Singlet	1H	S-H (thiol)
~1.3	Triplet	3H	-O-CH ₂ -CH ₃

Note: The chemical shift of the N-H and S-H protons can be variable and may broaden or exchange with deuterium in the presence of D₂O.

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~168	C=S (Thione)
~155	Aromatic C-O
~130 - 140	Quaternary Aromatic C
~100 - 120	Aromatic C-H
~63	-O-CH ₂ -CH ₃
~15	-O-CH ₂ -CH ₃

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum is typically recorded in methanol. For benzimidazole derivatives, absorption maxima are expected in the UV region.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)
Methanol	~290-310	Not available
Methanol	~230-250	Not available

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common method for such compounds.

m/z Ratio	Interpretation
194	[M] ⁺ , Molecular ion
165	[M - C ₂ H ₅] ⁺ or [M - CHO] ⁺
137	[M - C ₂ H ₅ O] ⁺

Experimental Protocols

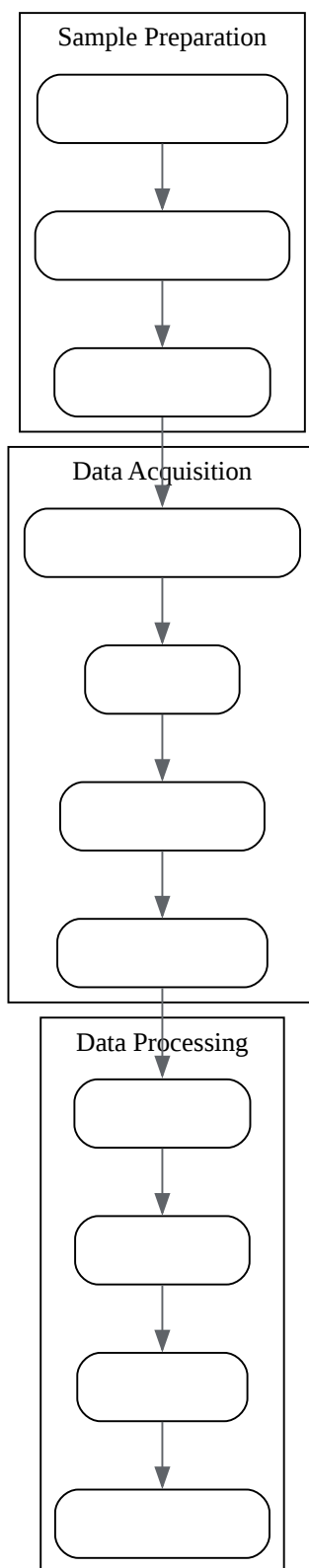
Detailed methodologies for the key spectroscopic techniques are provided below.

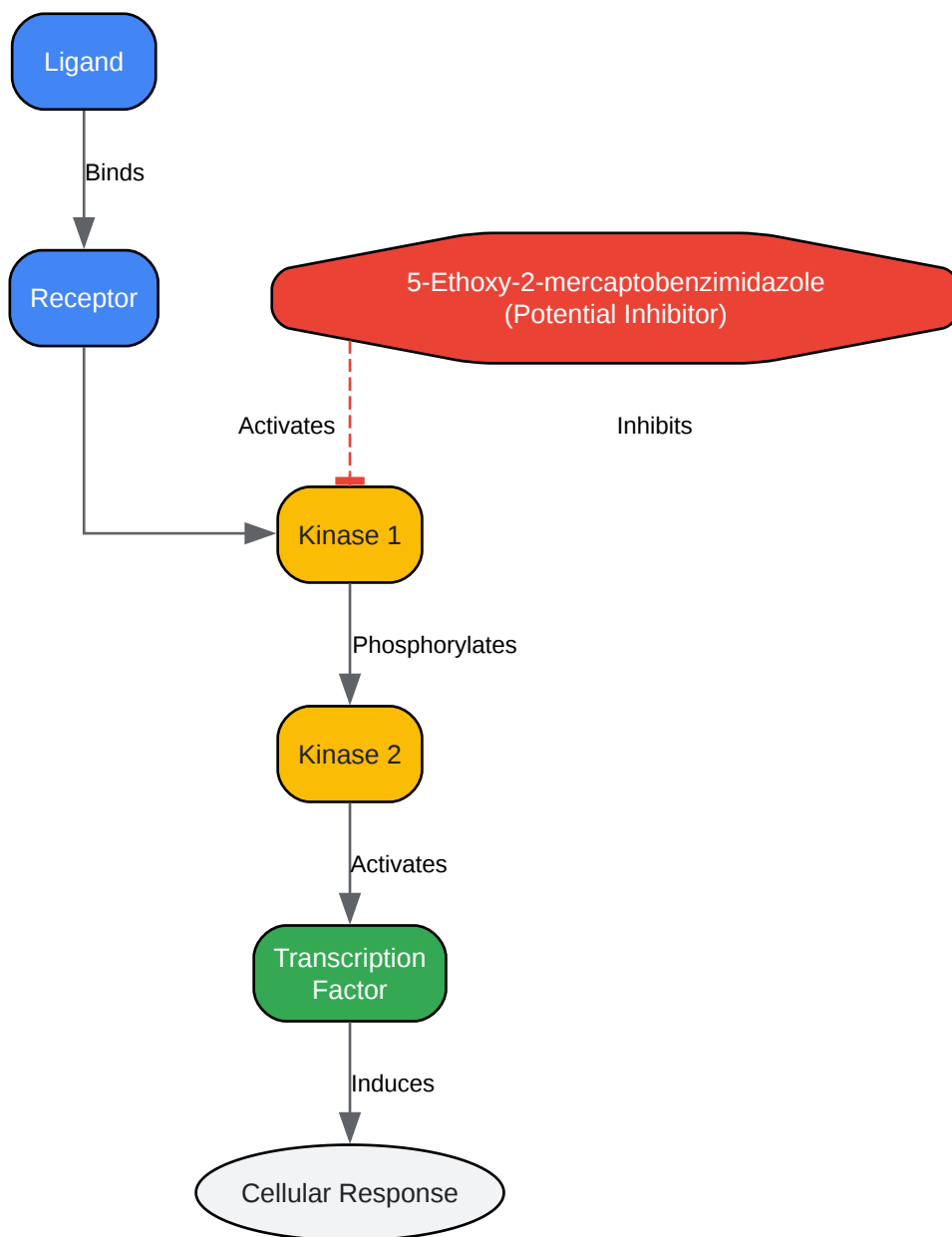
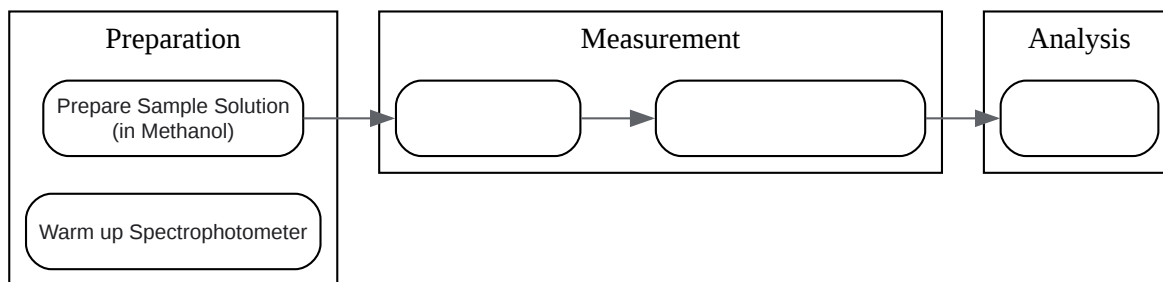
FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.

- Sample Preparation:
 - Thoroughly clean and dry an agate mortar and pestle.
 - Weigh approximately 1-2 mg of the **5-Ethoxy-2-mercaptobenzimidazole** sample and transfer it to the mortar.
 - Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.

- Gently grind the mixture for a few minutes until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Assemble the pellet die.
 - Transfer a small amount of the KBr-sample mixture into the die.
 - Place the die into a hydraulic press.
 - Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.^[5]
 - Carefully release the pressure and retrieve the pellet from the die.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
 - Process the spectrum (e.g., baseline correction) as needed.





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References

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